Methyl 3-(4-Methyl-N-phenylphenylsulfonamido)propanoate
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Overview
Description
Methyl 3-(4-Methyl-N-phenylphenylsulfonamido)propanoate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-Methyl-N-phenylphenylsulfonamido)propanoate typically involves the reaction of 4-methyl-N-phenylbenzenesulfonamide with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-Methyl-N-phenylphenylsulfonamido)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 3-(4-Methyl-N-phenylphenylsulfonamido)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(4-Methyl-N-phenylphenylsulfonamido)propanoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-Hydroxyphenyl)propanoate: Known for its role in plant growth modulation.
Methyl 3-(4-Hydroxyphenyl)propionate: Functions as a nitrification inhibitor in soil.
Uniqueness
Methyl 3-(4-Methyl-N-phenylphenylsulfonamido)propanoate is unique due to its specific sulfonamide structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
17266-98-7 |
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Molecular Formula |
C17H19NO4S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
methyl 3-(N-(4-methylphenyl)sulfonylanilino)propanoate |
InChI |
InChI=1S/C17H19NO4S/c1-14-8-10-16(11-9-14)23(20,21)18(13-12-17(19)22-2)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
InChI Key |
PEYDYQUYJVXTOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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